(NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine
Overview
Description
(NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine is a complex organic compound with a unique structure that includes multiple dimethylphenyl groups and hydroxylamine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxylamine group and the subsequent coupling with the dimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and electrophiles (e.g., nitric acid, halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
(NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler compound with a single hydroxylamine group, used in various chemical and industrial applications.
Dimethylphenylhydroxylamine: A related compound with similar functional groups but a different overall structure.
Uniqueness
(NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
IUPAC Name |
(NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-5-17(9-21-23)15(3)19(7-13)11-25-12-20-8-14(2)6-18(10-22-24)16(20)4/h5-10,23-24H,11-12H2,1-4H3/b21-9+,22-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYOLASHJFLIPO-VGENTYGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NO)C)COCC2=C(C(=CC(=C2)C)C=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/O)C)COCC2=C(C(=CC(=C2)C)/C=N/O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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